(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a phytosterol, a type of plant sterol, found in various vegetables, fruits, nuts, and seeds. It is structurally similar to cholesterol but has a methyl group at the 24th carbon position. This compound is known for its ability to inhibit the absorption of intestinal cholesterol and decrease the transcription of genes important for cholesterol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol can be synthesized through the methylation of desmosterol. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as rice bran or other plant materials. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 24-methylcholest-5-en-3-one using oxidizing agents like chromium trioxide.
Reduction: Reduction of this compound can yield 24-methylcholestanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 24-Methylcholest-5-en-3-one.
Reduction: 24-Methylcholestanol.
Substitution: 24-Methylcholesteryl chloride.
Scientific Research Applications
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has several scientific research applications:
Mechanism of Action
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol exerts its effects primarily through its interaction with liver X receptors. By activating these receptors, it influences the transcription of genes involved in cholesterol metabolism, leading to decreased cholesterol absorption and increased cholesterol excretion. This mechanism helps in lowering blood cholesterol levels and reducing the risk of atherosclerosis .
Comparison with Similar Compounds
Cholesterol: The primary sterol in animal tissues, essential for cell membrane structure.
Campesterol: Another phytosterol with a similar structure but with an ethyl group at the 24th position.
Sitosterol: A phytosterol with an ethyl group at the 24th position, commonly found in plant oils.
Uniqueness of (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol: this compound is unique due to its specific methyl group at the 24th position, which gives it distinct biological activities, particularly its ability to act as an agonist at liver X receptors. This property is not shared by cholesterol or other common phytosterols like campesterol and sitosterol .
Properties
Molecular Formula |
C28H48O |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
SGNBVLSWZMBQTH-QGOUJLTDSA-N |
Isomeric SMILES |
C[C@H](CCC(C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
22,23-dihydrobrassicasterol 24 alpha-methylcholest-5-en-3 beta-ol 24-methylcholesterol campesterol campesterol, (3beta)-isomer campesterol, (3beta,24xi)-isomer ergost-5-en-3 beta- ol, 24 epime |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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